molecular formula C15H13N5O2 B12162079 N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide

N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide

Cat. No.: B12162079
M. Wt: 295.30 g/mol
InChI Key: SKRWWJHYQRSAFX-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide is a compound that features an indole moiety fused with a pyrazine carboxamide group. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide typically involves the reaction of an indole derivative with a pyrazine carboxylic acid derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The resulting indole derivative can then be coupled with pyrazine-2-carboxylic acid using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require acidic catalysts such as sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the pyrazine carboxamide.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C15H13N5O2/c21-14(9-19-15(22)13-8-16-5-6-18-13)20-11-1-2-12-10(7-11)3-4-17-12/h1-8,17H,9H2,(H,19,22)(H,20,21)

InChI Key

SKRWWJHYQRSAFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

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